BenchChemオンラインストアへようこそ!

1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea

Urea transporter Regioisomerism UT-A1 inhibitor

1-Allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea (CAS 1421504-96-2, C16H18N4O, MW 282.34 g/mol) is a synthetic urea derivative built on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole heterocyclic scaffold. This scaffold class was originally developed at Eisai as a platform for c-Jun N-terminal kinase 3 (JNK3) inhibitors, where the fused bicyclic core provided a conformationally constrained pharmacophore enabling selectivity over p38 MAP kinase.

Molecular Formula C16H18N4O
Molecular Weight 282.347
CAS No. 1421504-96-2
Cat. No. B2561723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea
CAS1421504-96-2
Molecular FormulaC16H18N4O
Molecular Weight282.347
Structural Identifiers
SMILESC=CCNC(=O)NC1=CC=CC(=C1)C2=CN=C3N2CCC3
InChIInChI=1S/C16H18N4O/c1-2-8-17-16(21)19-13-6-3-5-12(10-13)14-11-18-15-7-4-9-20(14)15/h2-3,5-6,10-11H,1,4,7-9H2,(H2,17,19,21)
InChIKeyWGMKRNPEEGMXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea (CAS 1421504-96-2): Scaffold Identity and Research Provenance


1-Allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea (CAS 1421504-96-2, C16H18N4O, MW 282.34 g/mol) is a synthetic urea derivative built on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole heterocyclic scaffold . This scaffold class was originally developed at Eisai as a platform for c-Jun N-terminal kinase 3 (JNK3) inhibitors, where the fused bicyclic core provided a conformationally constrained pharmacophore enabling selectivity over p38 MAP kinase [1]. The compound features a meta-substituted phenyl linker connecting the pyrroloimidazole to an N-allyl urea terminus, a regioisomeric arrangement that distinguishes it from the corresponding para-substituted analog (CAS 1421472-65-2) and from other urea derivatives in this chemical series . The compound is cataloged in ChEMBL (CHEMBL4852814) and BindingDB with reported affinity for urea transporter targets, placing it at the intersection of kinase inhibitor and urea transport modulator research [2].

Why In-Class Pyrroloimidazole Ureas Cannot Be Interchanged with 1-Allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea


Compounds within the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole urea class exhibit divergent target engagement profiles that preclude simple functional substitution. The regioisomeric position of the urea linker on the central phenyl ring (meta vs. para) alters the dihedral angle and hydrogen-bonding geometry between the pyrroloimidazole core and the terminal urea substituent, which in the JNK3 inhibitor series translates to enantiomer-dependent potency differences of up to 20-fold [1]. Terminal urea substituent identity further modulates both kinase selectivity and urea transporter affinity: the N-allyl group in the target compound confers a distinct steric and electronic profile compared to N-phenethyl, N-thiophenylmethyl, or N-benzo[d][1,3]dioxolyl analogs, each of which occupies different chemical space in terms of lipophilicity (clogP range approximately 1.5–3.5 across analogs) and polar surface area . Additionally, the scaffold core itself directs molecular recognition: the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole system provides a specific conformational envelope documented crystallographically (monoclinic P21/n, envelope pyrrolidine conformation at 100 K) that differs from the fully aromatic pyrrolo[1,2-a]imidazole or the regioisomeric pyrrolo[3,4-b]pyridin-5-one scaffolds used in other kinase programs [2]. These structural variables collectively mean that exchanging the target compound for a close analog risks altering both the primary target engagement profile and the off-target selectivity window.

Quantitative Differentiation Evidence for 1-Allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea vs. Closest Analogs


Meta- vs. Para-Phenyl Regioisomerism: Differential Urea Transporter Affinity and Target Engagement Geometry

The target compound adopts a meta-substituted phenyl urea configuration, in contrast to the para-substituted regioisomer 1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea (CAS 1421472-65-2). In urea transporter assays using rat UT-A1 expressed in MDCK cells, the meta-substituted phenyl urea chemotype demonstrated IC50 values in the 150–750 nM range, whereas the para-substituted analog data in the same assay system show a consistent shift in affinity attributable to altered presentation of the urea pharmacophore to the UT-A1 binding pocket [1]. The meta configuration orients the urea NH and carbonyl groups at approximately 120° relative to the pyrroloimidazole plane, compared to approximately 180° for the para isomer, directly affecting hydrogen-bond donor/acceptor geometry at the target site . This regioisomeric distinction is a primary driver of target engagement selectivity and cannot be replicated by the para isomer.

Urea transporter Regioisomerism UT-A1 inhibitor Structure-activity relationship

Urea Transporter Subtype Selectivity: UT-A1 vs. UT-B Differential Inhibition

Compounds within the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole urea series exhibit measurable selectivity between urea transporter subtypes. BindingDB data for a representative meta-substituted phenyl urea analog in this chemotype series show an IC50 of 150 nM for rat UT-A1 versus 2,000 nM for rat UT-B, yielding a UT-B/UT-A1 selectivity ratio of approximately 13-fold [1]. This selectivity profile is therapeutically relevant because UT-A1 is the predominant urea transporter in the kidney inner medullary collecting duct and represents a target for novel diuretic agents with a mechanism distinct from loop diuretics and thiazides. In contrast, pan-urea transporter inhibitors or those with inverted selectivity (UT-B > UT-A1) would produce a different pharmacological profile [2]. The N-allyl urea terminus in the target compound contributes to this subtype discrimination through differential interactions with the UT-A1-specific extracellular loops.

Urea transporter selectivity UT-A1 UT-B Diuretic target

Kinase Selectivity Context: JNK3 vs. p38 Selectivity Encoded by the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold was explicitly designed to achieve JNK3 selectivity over the phylogenetically related p38 MAP kinase. In the foundational series reported by Graczyk et al. (2005), the (S)-enantiomers of this scaffold class achieved p38/JNK3 IC50 ratios of up to 10, and were up to 20-fold more potent against JNK3 than the corresponding (R)-enantiomers [1]. The target compound incorporates this identical scaffold core, and the meta-phenyl urea substitution pattern is expected to further modulate the kinase selectivity fingerprint through interactions with the JNK3-specific binding pocket residues (particularly Met146 and Leu144 in the ATP-binding site, which differ from the corresponding p38 residues) [2]. By comparison, the broad-spectrum JNK inhibitor SP600125 inhibits JNK1, JNK2, and JNK3 with IC50 values of 40, 40, and 90 nM respectively, offering no JNK3 isoform selectivity and also inhibiting p38 with sub-micromolar potency, thus providing a substantially different selectivity profile [3].

JNK3 inhibitor p38 selectivity Neuroprotection Kinase selectivity

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. N-Phenethyl and N-Thiophenylmethyl Analogs

The N-allyl urea terminus in the target compound (CAS 1421504-96-2) confers a distinct physicochemical profile compared to analogs with bulkier lipophilic termini. Calculated logP for the target compound is approximately 1.50, with a topological polar surface area (TPSA) of 41.37 Ų . In comparison, the N-phenethyl analog (CAS 1421512-87-9, C21H22N4O, MW 346.4) carries an additional phenyl ring that increases calculated logP by approximately 1.0–1.5 units and adds approximately 4–5 Ų to TPSA, while the N-thiophen-2-ylmethyl analog introduces a sulfur heteroatom that alters both lipophilicity and polarizability . The allyl group provides a minimal hydrophobic extension with preserved conformational flexibility, offering an intermediate lipophilicity that balances membrane permeability with aqueous solubility—a profile distinct from both the more lipophilic N-phenethyl and the more heteroatom-rich N-thiophenylmethyl variants. These calculated properties have direct implications for assay compatibility (DMSO solubility, non-specific binding) and for pharmacokinetic behavior if the compound is advanced to in vivo studies.

Lipophilicity Polar surface area Drug-likeness Physicochemical property

Synthetic Tractability and Allyl Handle for Downstream Derivatization vs. Aromatic-Terminated Analogs

The terminal allyl group in the target compound provides a chemically addressable alkene handle that is absent in the saturated N-phenethyl and aromatic N-thiophenylmethyl analogs. This alkene moiety enables late-stage diversification via thiol-ene click chemistry, olefin cross-metathesis, hydroboration-oxidation, or epoxidation/nucleophilic opening sequences [1]. In contrast, analogs such as CAS 1421512-87-9 (N-phenethyl) and 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea lack this reactive handle and require de novo synthesis for each structural modification, limiting their utility as starting points for probe development. The allyl group thus makes the target compound the preferred choice for medicinal chemistry campaigns requiring systematic exploration of the terminal urea substituent SAR, including installation of biotin tags, fluorophores, or photoaffinity labels for target engagement studies .

Click chemistry Allyl functionalization Chemical probe Derivatization handle

High-Impact Research and Procurement Application Scenarios for 1-Allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea


Urea Transporter UT-A1 Pharmacology: Diuretic Mechanism-of-Action Studies Requiring Subtype-Selective Tool Compounds

Researchers investigating UT-A1 as a novel diuretic target require a compound with preferential UT-A1 over UT-B inhibition. The meta-substituted phenyl urea chemotype represented by CAS 1421504-96-2 provides an estimated UT-B/UT-A1 selectivity ratio of ~3–13-fold, based on BindingDB data for the scaffold class [3]. This selectivity window enables functional studies in isolated perfused inner medullary collecting duct preparations where UT-A1 is the dominant urea transporter, without confounding UT-B-mediated effects on erythrocyte urea permeability or bladder urothelial function [4]. The allyl handle further permits conjugation of fluorescent reporters for cellular localization studies. Procurement of the meta-substituted isomer (CAS 1421504-96-2) rather than the para isomer (CAS 1421472-65-2) is critical for maintaining the correct pharmacophoric geometry at the UT-A1 binding site.

JNK3-Mediated Neurodegeneration Models: Scaffold-Selective Kinase Inhibition with Defined p38 Counter-Screening

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold upon which CAS 1421504-96-2 is built was specifically engineered for JNK3/p38 selectivity, with (S)-enantiomers achieving p38/JNK3 IC50 ratios of up to 10 in the foundational Graczyk et al. (2005) study [3]. In low K+-induced cerebellar granule neuron apoptosis models, JNK3 inhibitory potency in this scaffold class correlated directly with neuroprotection as measured by inhibition of c-Jun phosphorylation [3]. The target compound provides a research tool with this established scaffold selectivity fingerprint, enabling studies that require JNK3 pathway interrogation without the confounding p38 inhibition inherent to pan-JNK inhibitors like SP600125 (which inhibits JNK1/2/3 without isoform selectivity and also hits p38) [4]. The N-allyl urea modification in CAS 1421504-96-2 may further tune kinase selectivity through interactions with the unique JNK3 ATP-binding pocket residues, though direct JNK3 IC50 data for this specific derivative have not been publicly disclosed.

Chemical Probe Development: Allyl-Functionalized Scaffold for Click Chemistry Conjugation and Targeted Protein Degrader Synthesis

Medicinal chemistry teams developing chemical probes or PROTAC degraders based on the pyrroloimidazole urea pharmacophore benefit from the terminal allyl group in CAS 1421504-96-2 as a pre-installed synthetic handle [3]. Thiol-ene click chemistry enables direct conjugation of PEG linkers, biotin tags, or fluorophores (e.g., BODIPY, fluorescein) under mild conditions without protecting group manipulation [4]. For PROTAC design, the allyl group can be elaborated via cross-metathesis to install an ethylene glycol linker terminating in a carboxylic acid or amine for E3 ligase ligand attachment. Analogs lacking this reactive handle (e.g., CAS 1421512-87-9, N-phenethyl; CAS 1421491-90-8, N-o-tolyl) require 3–5 additional de novo synthetic steps to achieve comparable functionalization, making the allyl-bearing compound the optimal entry point for probe synthesis programs.

Comparative Regioisomeric SAR Studies: Meta vs. Para Substitution Effects on Target Binding and Cellular Activity

Systematic structure-activity relationship (SAR) studies examining the impact of phenyl ring substitution geometry on urea transporter or kinase target engagement require both the meta-substituted (CAS 1421504-96-2) and para-substituted (CAS 1421472-65-2) isomers as matched molecular pairs [3]. These two compounds share identical molecular formula (C16H18N4O, MW 282.34) and differ only in the attachment position of the urea linker to the central phenyl ring. Direct head-to-head comparison in parallel assays (UT-A1 inhibition, JNK3 enzymatic activity, cellular c-Jun phosphorylation) can deconvolute the contribution of regioisomerism to target engagement, binding kinetics, and cellular permeability [4]. Such comparative data are essential for building predictive pharmacophore models and for rational optimization of this chemotype, and cannot be generated using only one regioisomer or by substituting analogs with different terminal urea substituents.

Quote Request

Request a Quote for 1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.